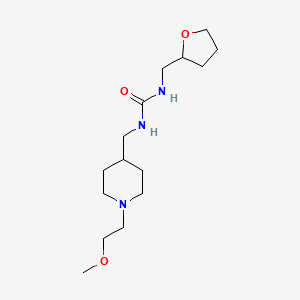
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide, also known as PPTB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. PPTB is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis.
Mecanismo De Acción
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide works by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide enhances insulin signaling and improves glucose uptake in cells. N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide also has anti-proliferative and pro-apoptotic effects on cancer cells by inhibiting PTP1B-mediated signaling pathways.
Biochemical and Physiological Effects:
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide has been shown to have several biochemical and physiological effects in various studies. In diabetes research, N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide has been found to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. In cancer research, N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In neurodegenerative disease research, N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide has been found to protect against neuronal damage and improve cognitive function by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide has several advantages for use in lab experiments, such as its high potency and selectivity for PTP1B, as well as its ability to penetrate cell membranes and blood-brain barrier. However, N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide also has limitations, such as its potential toxicity and off-target effects on other proteins.
Direcciones Futuras
There are several future directions for research on N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide, such as its potential applications in the treatment of metabolic disorders, cancer, and neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide, as well as its long-term safety and efficacy in humans. Additionally, research on the development of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide analogs with improved potency and selectivity is ongoing.
Métodos De Síntesis
The synthesis of N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide involves a multi-step process that includes the reaction of 3-bromopyridine with piperidine, followed by the reaction of the resulting compound with 4-chloromethylbenzoic acid. The final step involves the reaction of the intermediate with thiophene-3-carboxylic acid to yield N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide.
Aplicaciones Científicas De Investigación
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide has been studied extensively for its potential applications in various fields of research, such as diabetes, cancer, and neurodegenerative diseases. In diabetes research, N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide has been shown to improve insulin sensitivity and glucose tolerance in animal models. In cancer research, N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide has been found to inhibit the growth and proliferation of cancer cells by targeting PTP1B. In neurodegenerative disease research, N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide has been shown to protect against neuronal damage and improve cognitive function in animal models.
Propiedades
IUPAC Name |
N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c26-22(19-5-3-18(4-6-19)20-9-13-27-16-20)24-14-17-7-11-25(12-8-17)21-2-1-10-23-15-21/h1-6,9-10,13,15-17H,7-8,11-12,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFJBMOQUCJFDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)-4-(thiophen-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-cyclohex-1-en-1-ylethyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/no-structure.png)

![1'-(3,5-dimethylisoxazole-4-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2792519.png)

![3-[(4-Bromophenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2792522.png)
![3-methyl-N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)benzenesulfonamide](/img/structure/B2792523.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2792524.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2792526.png)

![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2792532.png)
![2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid](/img/structure/B2792534.png)
![1-[4-(2-Methoxyethyl)-2,2-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2792535.png)